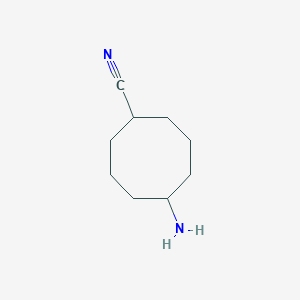

5-Amino-cyclooctanecarbonitrile

Description

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

5-aminocyclooctane-1-carbonitrile |

InChI |

InChI=1S/C9H16N2/c10-7-8-3-1-5-9(11)6-2-4-8/h8-9H,1-6,11H2 |

InChI Key |

FLHNRKOYGXSXSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCCC(C1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino Cyclooctanecarbonitrile and Analogues

Direct Synthesis Approaches to 5-Amino-cyclooctanecarbonitrile

Direct approaches to the synthesis of this compound often involve the sequential introduction of the amino and nitrile functionalities onto a pre-existing cyclooctane (B165968) framework. These methods rely on well-established reactions, including nucleophilic additions, cyanations, and aminations.

Nucleophilic Addition Strategies in Cyclooctane Derivatization

Nucleophilic addition reactions are fundamental to the derivatization of cyclooctane systems, particularly those starting from cyclooctanone (B32682). The carbonyl group of cyclooctanone provides an electrophilic site for the addition of various nucleophiles, which can be a key step in the formation of precursors for this compound. For instance, the addition of a cyanide source to cyclooctanone can form a cyanohydrin, which can then be further functionalized. Similarly, the formation of an enolate from cyclooctanone allows for alkylation or other reactions at the α-position, setting the stage for subsequent amination or cyanation reactions. Chiral non-racemic nitrones have also been utilized in nucleophilic addition reactions to create hydroxylamines, which can be transformed into other important nitrogen-containing compounds. academie-sciences.fr

Cyanation Reactions for Nitrile Group Introduction

The introduction of a nitrile group onto the cyclooctane ring is a critical step in the synthesis of this compound. Cyanation can be achieved through various methods, with the choice of reagent and conditions depending on the specific substrate and desired regioselectivity. wikipedia.org A common approach involves the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate, with a cyanide salt like sodium cyanide or potassium cyanide. wikipedia.org

Alternatively, the hydrocyanation of a cyclooctene (B146475) derivative can introduce the nitrile group. Modern methods also include palladium-catalyzed cyanations of aryl halides and triflates, which can be adapted for cyclic systems. scielo.br For ketones and aldehydes, the formation of cyanohydrins through the addition of trimethylsilyl (B98337) cyanide (TMSCN) is a widely used strategy. organic-chemistry.org The development of visible-light-mediated ring-opening cyanation of cyclopropyl (B3062369) ketones offers a newer, milder approach to γ-cyanoketones. dntb.gov.ua

Below is a table summarizing various cyanation methods:

Table 1: Selected Cyanation Reactions| Reaction Type | Reagents | Substrate | Product | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | NaCN, KCN | Alkyl Halide/Sulfonate | Alkyl Nitrile | A classic and widely used method. wikipedia.org |

| Cyanohydrin Formation | TMSCN | Ketone/Aldehyde | Cyanohydrin | Versatile intermediate for further transformations. organic-chemistry.org |

| Palladium-Catalyzed Cyanation | Pd catalyst, Zn(CN)₂ | Aryl/Vinyl Halide | Aryl/Vinyl Nitrile | Offers good functional group tolerance. scielo.br |

Amination Reactions for Amino Group Incorporation

The incorporation of an amino group onto the cyclooctane ring can be accomplished through several amination strategies. Reductive amination is a highly effective one-pot method for converting ketones, such as cyclooctanone, into amines. wikipedia.org This reaction typically involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia (B1221849) source, followed by reduction with a suitable reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent is crucial for selectivity, as some can also reduce the starting carbonyl compound. masterorganicchemistry.com

Other amination methods include the direct nucleophilic substitution of a leaving group by an amine or an ammonia equivalent. For the synthesis of primary amines, methods have been developed that utilize electrophilic amination of organometallic reagents or the direct amination of C-H bonds under catalytic conditions. organic-chemistry.org

Multicomponent Reactions for Cyclic Amino Nitriles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like cyclic amino nitriles. These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants.

Strecker-Type Syntheses for α-Amino Nitriles in Cyclic Systems

The Strecker synthesis is a classic MCR that produces α-amino nitriles from a ketone or aldehyde, an amine (or ammonia), and a cyanide source. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is directly applicable to the synthesis of α-amino nitrile derivatives of cyclooctane, starting from cyclooctanone. The reaction proceeds through the initial formation of an imine from the ketone and amine, which is then attacked by the cyanide nucleophile. masterorganicchemistry.comwikipedia.org The resulting α-aminonitrile can be a valuable intermediate for the synthesis of α-amino acids after hydrolysis of the nitrile group. organic-chemistry.org

The classical Strecker synthesis yields racemic products, but asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantioselective synthesis. wikipedia.org Various catalysts, including organocatalysts and metal complexes, have been employed to improve the efficiency and selectivity of the Strecker reaction. organic-chemistry.orgmdpi.com

Table 2: Key Steps in the Strecker Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Imine Formation | Ketone/Aldehyde, Amine/Ammonia | Imine |

| 2 | Nucleophilic Attack | Imine, Cyanide Source | α-Amino Nitrile |

| 3 (Optional) | Hydrolysis | α-Amino Nitrile, Acid/Base | α-Amino Acid |

Ugi-like Reactions and Related Isocyanide Chemistry Applied to Cyclooctane Frameworks

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This powerful MCR allows for the rapid generation of diverse molecular scaffolds. By using cyclooctanone as the ketone component, it is possible to construct complex molecules built upon the cyclooctane framework. wikipedia.org The Ugi reaction is known for its high atom economy and typically proceeds rapidly under mild conditions. wikipedia.org

Variations of the Ugi reaction exist, and the products can often undergo subsequent cyclization reactions to generate a wide array of heterocyclic compounds. nih.gov While the direct synthesis of this compound via a standard Ugi reaction is not straightforward due to the resulting bis-amide structure, modifications and related isocyanide-based MCRs could potentially be designed to access such targets. The versatility of MCRs like the Ugi reaction makes them an attractive area of research for the synthesis of complex cyclic molecules. magtech.com.cn

Catalytic Protocols in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to complex molecules like this compound. These approaches can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis, each with distinct advantages.

Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen and carbon-carbon bonds. For the synthesis of this compound, two key transformations are the introduction of the amino group (amination) and the nitrile group (cyanation).

A plausible approach for amination involves the direct C-H amination of a cyclooctane precursor. Rhodium and palladium catalysts are well-known to facilitate such reactions. For instance, a rhodium-catalyzed C-H amination could be envisioned starting from a suitable cyclooctane derivative. While direct amination at the 5-position of a pre-existing cyclooctanecarbonitrile (B2738053) would be ideal, regioselectivity can be a significant challenge. A more controlled strategy might involve the amination of a cyclooctanone derivative, followed by conversion of the ketone to a nitrile.

The cyanation step can also be achieved through transition metal catalysis. A nickel-catalyzed reductive cyanation of an amine precursor, such as a derivative of cyclooctylamine, has been reported for the synthesis of α-aryl nitriles and could potentially be adapted for this system. researchgate.net This method utilizes carbon dioxide and ammonia as the source of the nitrile carbon and nitrogen, respectively, presenting a green and sustainable option. researchgate.net

| Reaction Type | Catalyst | Potential Substrate | Key Features |

| C-H Amination | Rhodium(II) complexes | Cyclooctane derivative | Direct functionalization of C-H bonds. |

| Reductive Cyanation | Nickel complexes | Cyclooctylamine derivative | Utilizes CO2 and NH3 as nitrile source. researchgate.net |

Organocatalysis and biocatalysis have emerged as attractive alternatives to metal-based catalysis, often offering mild reaction conditions and high stereoselectivity.

The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be rendered asymmetric through the use of chiral organocatalysts. A potential organocatalytic route to this compound could involve the three-component reaction of cyclooctanone, an amine source (e.g., ammonia), and a cyanide source (e.g., trimethylsilyl cyanide), catalyzed by a chiral thiourea (B124793) or phosphoric acid derivative. This approach would generate a racemic or enantiomerically enriched α-aminonitrile from a cyclic ketone.

Biocatalysis offers highly selective and environmentally benign synthetic pathways. Enzymes such as ω-transaminases are capable of asymmetrically aminating ketones to produce chiral amines. nih.govresearchgate.netcapes.gov.br A cyclooctanone derivative could be a suitable substrate for a transaminase, yielding a chiral aminocyclooctanone. Subsequent chemical steps would then be required to introduce the nitrile group. Imine reductases (IREDs) and reductive aminases (RedAms) also represent a powerful class of enzymes for the asymmetric synthesis of chiral amines from ketones. acs.org

| Catalysis Type | Catalyst/Enzyme | Potential Reaction | Advantages |

| Organocatalysis | Chiral Thiourea/Phosphoric Acid | Asymmetric Strecker Reaction | Mild conditions, metal-free. |

| Biocatalysis | ω-Transaminase/Imine Reductase | Asymmetric amination of a cyclooctanone | High enantioselectivity, green process. nih.govcapes.gov.bracs.org |

The principles of green chemistry are increasingly important in modern organic synthesis. For the production of this compound, several strategies can be employed to enhance the sustainability of the process.

The use of water as a solvent, employment of catalytic rather than stoichiometric reagents, and the utilization of renewable starting materials are key green chemistry principles. Biocatalytic approaches, as discussed above, are inherently green as they are conducted in aqueous media under mild conditions. researchgate.net Furthermore, the development of catalysts that can be easily recovered and reused is crucial. For instance, catalysts immobilized on solid supports can be readily separated from the reaction mixture, simplifying purification and reducing waste.

The nickel-catalyzed reductive cyanation using CO2 and ammonia is another example of a green approach, as it utilizes abundant and non-toxic C1 and N1 sources. researchgate.net Designing synthetic routes that minimize the number of steps and avoid the use of protecting groups also contributes to a more sustainable process.

Stereoselective Synthesis of Chiral this compound Isomers

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The control of stereochemistry is paramount in the synthesis of biologically active molecules, where different stereoisomers can exhibit vastly different activities.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of this compound, this means controlling the cis/trans relationship between the amino and nitrile groups.

One potential strategy for achieving diastereoselectivity is through a substrate-controlled approach. Starting with a conformationally constrained cyclooctane derivative, the introduction of the first functional group can direct the stereochemical outcome of the second functionalization. For example, the reduction of a cyclooctanone derivative bearing a chiral auxiliary could proceed with high diastereoselectivity. Subsequent conversion of the resulting alcohol to a nitrile would establish the relative stereochemistry.

Alternatively, a diastereoselective Michael addition of a nitrogen nucleophile to a cyclooctenecarbonitrile could be envisioned. The stereochemical outcome would be influenced by the facial selectivity of the addition, which can often be controlled by the choice of catalyst and reaction conditions.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. numberanalytics.com This is typically achieved using chiral catalysts, reagents, or auxiliaries.

For the enantioselective synthesis of this compound, the asymmetric Strecker reaction catalyzed by a chiral organocatalyst, as mentioned previously, is a promising approach. This would directly generate an enantiomerically enriched α-aminonitrile from a prochiral cyclooctanone.

Another powerful strategy is the use of chiral transition metal catalysts. For example, an enantioselective hydrogenation of an enamine precursor derived from a cyclooctanone could establish the stereochemistry of the amino group. Subsequent diastereoselective cyanation would then lead to the desired chiral isomer.

The development of enantioselective methods for the synthesis of functionalized cyclobutanes and cyclopentanes has been reported, and these strategies could potentially be adapted to the larger cyclooctane ring system. nih.govnih.gov For instance, the use of chiral rhodium catalysts in cyclization reactions has proven effective in controlling enantioselectivity. nih.gov

| Stereoselective Approach | Methodology | Key Control Element | Potential Outcome |

| Diastereoselective | Substrate-controlled functionalization | Pre-existing stereocenter or chiral auxiliary | Control of relative stereochemistry (cis/trans) |

| Enantioselective | Asymmetric Strecker Reaction | Chiral organocatalyst | Enantiomerically enriched aminonitrile |

| Enantioselective | Asymmetric Hydrogenation | Chiral transition metal catalyst | Enantiomerically pure amino-substituted intermediate |

Chiral Pool Approaches Utilizing Cyclooctane Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. One of the most elegant and efficient strategies for obtaining such compounds is the chiral pool approach. This methodology leverages the vast array of naturally occurring, inexpensive, and enantiomerically pure starting materials, such as terpenoids, amino acids, and sugars, to serve as scaffolds for the synthesis of complex chiral molecules. In the context of cyclooctane derivatives, natural products containing an eight-membered carbocyclic ring or those that can be chemically transformed into one are of significant interest. acs.org

The synthesis of natural products featuring cyclooctane moieties presents considerable challenges. acs.org However, the use of readily available chiral precursors offers a strategic advantage in overcoming these synthetic hurdles. This section will explore the use of cyclooctane-containing natural products and other accessible chiral molecules as precursors for the synthesis of chiral cyclooctane derivatives, with a conceptual focus on pathways that could lead to analogues of this compound.

A prominent example of a suitable chiral precursor is the monoterpene limonene (B3431351). Due to its natural abundance and the presence of a chiral center, limonene is an attractive starting material for the synthesis of various derivatives. iscientific.org The chemical modification of limonene can lead to a variety of functionalized cyclic compounds, including those with a cyclooctane framework.

For instance, the synthesis of hydroxy derivatives of limonene has been extensively studied, with a focus on achieving regio- and stereoselectivity in the transformations. researchgate.net These methods provide a foundation for introducing diverse functional groups onto the carbon skeleton, a crucial step in the elaboration of the precursor towards more complex targets. The table below summarizes some key transformations of limonene that yield functionalized derivatives, which could serve as intermediates in the synthesis of chiral cyclooctane analogues.

| Starting Material | Reagent(s) | Product(s) | Key Transformation | Reference(s) |

| R-(+)-Limonene | HSCN, then Hydrazine (B178648) | Thio-semi-carbazide derivative | Chemo- and regioselective addition to exocyclic double bond | iscientific.org |

| R-(+)-Limonene | High-pressure CO2 | 3-substituted-p-menthanes | Hydrogenation | iscientific.org |

| (R)-Carvone | NaBH4, Ca(OTf)2, MeOH | cis-Carveol | Reduction | researchgate.net |

| (S)-Carvone | Zn, AlCl3 | (4S,6S)- and (4S,6R)-carveols | Reduction | researchgate.net |

These initial functionalizations of limonene and its derivatives open up pathways for further synthetic manipulations. For example, the introduction of a hydroxyl group allows for subsequent oxidation, substitution, or elimination reactions to build up the desired functionality. The strategic cleavage of one of the rings in the limonene scaffold can also be envisioned as a route to cyclooctane derivatives.

While the direct synthesis of this compound from a cyclooctane-based chiral pool precursor is not extensively documented, the principles of chiral pool synthesis using precursors like limonene provide a clear conceptual framework. The synthesis of the novel tricyclic sesquiterpene (–)-ceratopicanol from (R)-(+)-limonene demonstrates the successful application of this strategy to create complex polyquinane structures, which are related to cyclooctanoids. rsc.org

Mechanistic Investigations of Reactions Involving 5 Amino Cyclooctanecarbonitrile

Elucidation of Reaction Pathways for 5-Amino-cyclooctanecarbonitrile Formation

The synthesis of this compound presents a unique challenge due to the presence of two reactive functional groups within a flexible eight-membered ring. While specific literature on the mechanistic details of its formation is scarce, we can infer potential pathways based on established synthetic methodologies for related aminonitriles.

Kinetic Studies and Rate Determining Steps

| Hypothetical Reaction Step | Relative Rate | Plausible Rate-Determining Step |

| Formation of imine from cyclooctanone (B32682) and ammonia (B1221849) | Fast | No |

| Protonation of the imine to form iminium ion | Fast | No |

| Nucleophilic attack of cyanide on the iminium ion | Slow | Yes |

This table presents a hypothetical kinetic analysis based on the general mechanism of the Strecker amino acid synthesis. Actual experimental data for this compound is not available in the public domain.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is a cornerstone of mechanistic elucidation. In the context of this compound synthesis, key intermediates would likely include an imine and a corresponding iminium ion. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often at low temperatures, would be essential for their detection and characterization. For instance, the formation of the imine could be monitored by the appearance of a characteristic C=N stretching frequency in the IR spectrum.

Mechanisms of Functional Group Transformations of this compound

The presence of both a nitrile and an amine group allows for a rich variety of subsequent chemical transformations.

Reactions of the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group is a versatile functional group that can undergo several important transformations.

Hydrolysis: The hydrolysis of the nitrile group in this compound would lead to a carboxylic acid. Under acidic conditions, the mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. youtube.com A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. youtube.com

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. Aqueous workup then provides the primary amine.

Cycloaddition: While less common for simple nitriles, they can participate in cycloaddition reactions. For instance, in a [2+3] cycloaddition with an azide, a tetrazole ring could be formed. The mechanism of such reactions is concerted and proceeds through a cyclic transition state, governed by the principles of orbital symmetry.

Reactions of the Amine Group (e.g., Acylation, Alkylation, Condensation)

The primary amine group of this compound is a potent nucleophile and can readily participate in a variety of reactions.

Acylation: The amine can be acylated by reacting with an acyl chloride or an acid anhydride (B1165640) to form an amide. The mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Alkylation: Alkylation of the amine with an alkyl halide can lead to secondary, tertiary, and even quaternary ammonium salts. libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org This is a classic SN2 reaction where the amine acts as the nucleophile. libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org However, controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the alkylated products. libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org

Condensation: The amine group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

Cyclization Reactions Involving this compound Moieties

The cyclization reactions of this compound can be broadly categorized into two main types: direct intramolecular cyclization between the amino and nitrile groups, and transannular cyclizations where the reactive centers are positioned across the cyclooctane (B165968) ring. The preferred pathway is highly dependent on reaction conditions, including the presence of catalysts, temperature, and solvent, as well as the inherent conformational preferences of the cyclooctane ring system.

Intramolecular reactions involving the amino and nitrile functionalities can lead to the formation of fused heterocyclic systems. For instance, the Thorpe-Ziegler reaction, a well-established method for the formation of cyclic ketones and enamines from dinitriles or aminonitriles, provides a plausible pathway for the cyclization of this compound. Under basic conditions, the amino group can attack the nitrile carbon, leading to the formation of a bicyclic amidine. Subsequent hydrolysis can then yield a corresponding bicyclic ketone.

Alternatively, acid-catalyzed cyclization presents another viable route. Protonation of the nitrile group enhances its electrophilicity, facilitating the nucleophilic attack by the amino group. This type of intramolecular cyclization has been observed in various amino-nitrile systems and is a fundamental strategy for the synthesis of nitrogen-containing heterocycles. acs.org

Transannular reactions, a characteristic feature of medium-sized rings like cyclooctane, offer another set of intriguing cyclization possibilities. youtube.comic.ac.uk The boat-chair conformation, which is the most stable form of cyclooctane, brings certain non-adjacent atoms into close proximity, enabling reactions to occur across the ring. wikipedia.org In the case of this compound, a transannular reaction could involve the amino group attacking a carbon atom on the opposite side of the ring, or the participation of the nitrile group in a transannular cyclization. Such reactions are known to lead to the formation of bicyclo[3.3.0]octane or other fused ring systems. nih.gov The feasibility of these transannular cyclizations is supported by studies on similar cyclooctane derivatives, where various functional groups have been shown to undergo cross-ring reactions. acs.org

The following data tables summarize findings from studies on analogous systems, providing a basis for understanding the potential outcomes of cyclization reactions involving a this compound moiety.

Table 1: Representative Conditions for Intramolecular Amino-Nitrile Cyclization

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| 1 | NaH | Toluene | 110 | Bicyclic Amidine | 85 | Analogous Thorpe-Ziegler |

| 2 | H₂SO₄ | Dioxane | 100 | Bicyclic Lactam | 78 | acs.org |

| 3 | TiCl₄ | CH₂Cl₂ | 0 to rt | Bicyclic Imine | 92 | Analogous to nitrile additions |

| 4 | DBU | Acetonitrile | 80 | Dihydroindolizine derivative | 90 | nih.gov |

This table presents a compilation of representative data from various sources on intramolecular amino-nitrile cyclizations to illustrate potential reaction conditions and outcomes.

Table 2: Examples of Transannular Cyclizations in Cyclooctane Systems

| Entry | Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

| 1 | Cyclooctane-1,5-dione | Na/Hg | Bicyclo[3.3.0]octan-1-ol | 65 | acs.org |

| 2 | 5-Methylenecyclooctanone | SmI₂, thiophenol | Bicyclo[3.3.0]octanol | 87 | nih.gov |

| 3 | o-Alkenyl-o'-alkynylbiaryl | Brønsted Acid | Dibenzocyclooctatriene | 64 | nih.gov |

| 4 | Allenic Amide | Rh(I) complex | Tetrahydroazulenone | up to 99 | acs.org |

This table showcases examples of transannular cyclizations in different cyclooctane and related systems, highlighting the propensity of eight-membered rings to form bicyclic structures.

The mechanistic intricacies of these cyclization reactions are a subject of ongoing research. The interplay between the conformational dynamics of the cyclooctane ring and the reactivity of the amino and nitrile groups provides a fertile ground for the discovery of novel synthetic methodologies and the construction of complex molecular architectures. Further computational and experimental studies on this compound itself are necessary to fully elucidate the specific pathways and to harness its synthetic potential.

Derivatization and Chemical Transformations of 5 Amino Cyclooctanecarbonitrile

Synthesis of Heterocyclic Systems from 5-Amino-cyclooctanecarbonitrile

The amino and nitrile groups are suitably positioned to undergo cyclocondensation reactions to form various fused nitrogen-containing heterocycles. These reactions leverage the nucleophilicity of the amine and the electrophilicity of the nitrile carbon.

The synthesis of aminopyrazoles is a well-established transformation that typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent (like a β-ketonitrile) with hydrazine (B178648). beilstein-journals.orgnih.govchim.it In the context of this compound, a plausible pathway to a fused pyrazole (B372694) would involve a precursor, 5-oxocyclooctane-1-carbonitrile. The reaction of this precursor with hydrazine or its derivatives would proceed through the formation of a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. nih.gov This cyclization yields a stable, aromatic 5-aminopyrazole ring fused to the cyclooctane (B165968) core. This general approach is one of the most versatile methods for creating the 5-aminopyrazole system. beilstein-journals.orgchim.it

Table 1: General Scheme for Fused Pyrazole Synthesis

| Reactant 1 (Precursor) | Reactant 2 | Key Transformation | Product Type |

| 5-Oxocyclooctane-1-carbonitrile | Hydrazine (NH₂NH₂) | Condensation & Intramolecular Cyclization | Cycloocta[d]pyrazol-5-amine |

| 5-Oxocyclooctane-1-carbonitrile | Substituted Hydrazine (R-NHNH₂) | Condensation & Intramolecular Cyclization | N-Substituted Cycloocta[d]pyrazol-5-amine |

The synthesis of triazoles from aminonitrile precursors can be envisioned through several routes. For the construction of 1,2,4-triazoles, the aminonitrile functionality can be transformed into a more reactive intermediate. For example, the nitrile group can react with hydrazine to form an amidrazone. This intermediate can then undergo cyclization with various one-carbon electrophiles (such as formic acid or cyanogen (B1215507) bromide) to furnish the 1,2,4-triazole (B32235) ring.

Alternatively, a widely used method for synthesizing 3-amino-1,2,4-triazoles involves the cyclization of aroylaminoguanidines, which can be prepared from the corresponding acid hydrazides. researchgate.net Following this logic, hydrolysis of the nitrile in this compound to the corresponding carboxylic acid, conversion to the acid hydrazide, and subsequent reaction with cyanamide (B42294) would provide a precursor for cyclization to a fused 3-amino-1,2,4-triazole. General methods for synthesizing 1,2,4-triazoles often utilize hydrazines and their derivatives under various conditions, including microwave irradiation. organic-chemistry.org

Table 2: Conceptual Pathway to Fused 1,2,4-Triazole Synthesis

| Starting Material Derivative | Reagent Sequence | Key Intermediate | Product Type |

| This compound | 1. H₂NNH₂2. HCOOH | Amidrazone | Cycloocta[d] beilstein-journals.orgwikipedia.orgnumberanalytics.comtriazole |

| 5-Aminocyclooctane-1-carboxylic acid | 1. SOCl₂2. H₂NNH₂3. H₂NCN4. Cyclization | Acylaminoguanidine | 3-Amino-cycloocta[d] beilstein-journals.orgwikipedia.orgnumberanalytics.comtriazole |

The aminonitrile moiety is a valuable synthon in multicomponent reactions for building more complex heterocyclic systems. researchgate.netresearchgate.net For instance, after an initial transformation to a fused 5-aminopyrazole as described in 4.1.1, the resulting aromatic amine can participate in further cyclizations. Reaction with β-ketonitriles and aldehydes can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org Similarly, condensation with β-ketoesters can yield pyrazolo[1,5-a]pyrimidinone structures. beilstein-journals.org These reactions demonstrate that this compound can serve as a foundational scaffold for constructing polycyclic aza-heterocycles through sequential or one-pot multicomponent strategies. nih.gov

Ring Expansion and Contraction Reactions of the Cyclooctane Core

The modification of the cyclooctane ring size itself is a key transformation, often driven by the formation of more stable ring systems or the generation of novel carbocyclic frameworks. The amino group in this compound is a crucial handle for initiating such rearrangements.

The Demjanov and Tiffeneau-Demjanov rearrangements are classic methods for the one-carbon ring expansion of cycloalkanes. organicreactions.orgwikipedia.org These reactions proceed via the diazotization of a primary amine on a ring or adjacent to it. To apply this chemistry, the nitrile group of this compound would first need to be reduced to a primary amine, yielding a cyclooctane-1,5-diamine (B15174736) derivative. Treatment of this diamine with nitrous acid (HNO₂) would generate an unstable diazonium salt. Loss of nitrogen gas would produce a primary carbocation, which could then trigger a 1,2-alkyl shift of a C-C bond from the cyclooctane ring, leading to an expanded nine-membered ring (cyclononanone). wikipedia.orgslideshare.net The Tiffeneau-Demjanov variant is particularly useful for converting cyclic aminoalcohols into ring-expanded ketones. numberanalytics.comsynarchive.com

While less common for large rings, ring contraction is also mechanistically possible. Under certain stereoelectronic conditions, migration of a different bond could lead to a contracted ring, for example, forming a substituted cycloheptane (B1346806) or cyclohexane (B81311) derivative. stackexchange.com The outcome (expansion vs. contraction) is highly dependent on the stability of the resulting carbocation and the migratory aptitude of the competing alkyl groups. libretexts.org

Functionalization at Peripheral Positions of this compound

Direct functionalization of the C-H bonds of the cyclooctane ring offers a powerful and atom-economical way to introduce new substituents without altering the core amino and nitrile groups. Modern transition-metal-catalyzed C-H activation provides a route to selectively modify otherwise inert positions on the carbocyclic scaffold. researchgate.netnih.govresearchgate.net

A prominent strategy involves the use of a directing group to guide a metal catalyst (commonly palladium) to a specific C-H bond. nih.gov For this compound, the amino group, or more likely a derivative such as an amide or a carboxylic acid (formed via nitrile hydrolysis), could serve as an effective directing group. Research has shown that a carboxylic acid directing group on a cyclooctane ring can enable the selective arylation of the γ-C-H bond in a transannular fashion. nih.govsubstack.com This approach overcomes significant challenges in controlling regioselectivity, allowing for functionalization at positions that are remote from the directing group.

Table 3: Directed C-H Functionalization Approach

| Substrate Derivative | Catalyst System | Directing Group | Targeted Position | Transformation |

| 5-Carbamoyl-cyclooctylamine | Pd(OAc)₂ / Ligand | Amide (-CONH₂) | β or γ C-H bond | Arylation, Alkylation |

| 5-Aminocyclooctane-1-carboxylic acid | Pd(OAc)₂ / Ligand | Carboxylic Acid (-COOH) | γ C-H bond | Transannular Arylation |

Preparation of Conjugates and Polymeric Materials Utilizing this compound Derivatives

The presence of a primary amine and a nitrile group (which can be converted to a carboxylic acid) makes this compound a suitable difunctional monomer for the synthesis of polymers.

One major pathway involves the synthesis of polyamides. researchgate.netmdpi.com This would first require the hydrolysis of the nitrile group to a carboxylic acid, yielding 5-aminocyclooctane-1-carboxylic acid. This cyclic β-amino acid can then undergo polycondensation. In a typical procedure, it would be reacted with a complementary co-monomer, such as a diacid chloride (e.g., sebacoyl chloride) or a diamine (e.g., hexamethylenediamine), via low-temperature solution polycondensation to produce a polyamide incorporating the cyclooctane unit into its backbone. mdpi.comnih.gov

A second approach is the synthesis of polypeptide-like polymers through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). frontiersin.orgresearchgate.net The 5-aminocyclooctane-1-carboxylic acid derivative could be converted into its corresponding NCA. Initiation of the ROP of this cyclooctane-NCA, typically with a primary amine, would lead to a polymer with a polypeptide structure, where each repeating unit contains a cyclooctane ring. nih.govillinois.edu This method allows for the creation of well-defined polymers with controlled molecular weights. juniperpublishers.com

Table 4: Polymerization Strategies for this compound Derivatives

| Polymerization Method | Monomer | Reaction Type | Resulting Polymer |

| Polycondensation | 5-Aminocyclooctane-1-carboxylic acid + Diacid/Diamine | Step-growth polymerization | Polyamide |

| Ring-Opening Polymerization (ROP) | N-Carboxyanhydride of 5-aminocyclooctane-1-carboxylic acid | Chain-growth polymerization | Polypeptide-like Polymer |

Stereochemical Research on 5 Amino Cyclooctanecarbonitrile

Configuration and Conformation of Cyclooctane (B165968) Amino Nitriles

Research on the specific configuration and conformation of 5-Amino-cyclooctanecarbonitrile is not available. However, the stereochemistry of substituted cyclooctane rings has been a subject of interest, providing a basis for understanding the potential behavior of this molecule. The synthesis and stereochemical analysis of related compounds, such as 3-aminocyclooctanetriols and 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid, have been reported. researchgate.netnih.gov In these studies, the stereochemistry of the synthesized compounds was determined using 1D and 2D NMR spectroscopy. nih.gov

For substituted cyclohexanes, a well-studied system, substituents preferentially occupy equatorial positions to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. openochem.orglibretexts.org Cyclooctane is a more complex system with multiple possible conformations, and the presence of substituents further complicates the conformational landscape. The stereoselective synthesis of aminocyclooctane derivatives often yields specific diastereomers, and the stereochemical outcome is a key aspect of these synthetic studies. researchgate.netbeilstein-journals.org

Table 1: General Stereochemical Concepts for Substituted Cycloalkanes

| Concept | Description | Relevance to this compound |

|---|---|---|

| Configuration | The fixed three-dimensional arrangement of atoms that defines a stereoisomer. For a substituted cyclooctane, this includes cis/trans isomerism and the absolute configuration (R/S) at chiral centers. | The amino and nitrile groups in this compound can be arranged in either a cis or trans relationship. The carbon atoms to which these groups are attached are chiral, leading to the possibility of enantiomers. |

| Conformation | The various spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Cyclooctane has several low-energy conformations. | The preferred conformation of this compound would be the one that minimizes steric and torsional strain between the amino and nitrile groups and the rest of the ring. |

| 1,3-Diaxial Interaction | A type of steric strain between axial substituents on a cyclohexane (B81311) ring. | Although cyclooctane is not a simple chair, analogous transannular interactions would influence the conformational preferences of substituents on the cyclooctane ring. |

Chiral Recognition and Separation Methodologies

There are no specific chiral recognition or separation methodologies documented for this compound. However, general methods for the chiral separation of amino compounds and nitriles are well-established and would be applicable. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), using chiral stationary phases (CSPs) is a common approach.

Cyclodextrins and their derivatives are frequently used as chiral selectors in chromatography. nih.govnih.gov These macrocyclic oligosaccharides have a chiral cavity that can form inclusion complexes with guest molecules, and the differential stability of the diastereomeric complexes allows for the separation of enantiomers. nih.gov Derivatized cyclofructans have also been developed as novel chiral selectors for GC and HPLC, showing effectiveness in separating a variety of compounds, including amino acid derivatives. rsc.orgspringernature.com

Table 2: Potential Chiral Separation Techniques for this compound

| Technique | Chiral Selector | Principle of Separation |

|---|---|---|

| Chiral HPLC | Cyclodextrin-based CSPs | Formation of transient diastereomeric inclusion complexes with differing stabilities. |

| Chiral GC | Derivatized Cyclofructans | Enantioselective interactions between the analyte and the chiral stationary phase. |

| Capillary Electrophoresis (CE) | Cyclodextrins as mobile phase additives | Differential migration of enantiomers due to varying interactions with the chiral selector in the background electrolyte. nih.gov |

Impact of Stereochemistry on Reactivity and Molecular Interactions

While the direct impact of this compound's stereochemistry on its reactivity and molecular interactions has not been studied, general principles of stereochemistry dictate that the spatial arrangement of the amino and nitrile groups will be crucial. The accessibility of these functional groups for reaction will be dependent on their conformational orientation (e.g., pseudo-axial vs. pseudo-equatorial in a given cyclooctane conformation).

In the synthesis of complex molecules containing eight-membered rings, controlling the stereochemistry is a central challenge. nih.gov The stereoselective synthesis of aminocyclooctane derivatives demonstrates that the stereochemistry of reactants and the reaction conditions dictate the stereochemical outcome of the product. researchgate.netnih.govbeilstein-journals.org For example, the regioselective synthesis of a lactone derivative of a cyclooctane β-amino acid was attributed to conformational effects that favor the attack of a neighboring carboxyl group. nih.gov

The biological activity of molecules is often highly dependent on their stereochemistry. While no biological activity has been reported for this compound, for other cyclic β-amino acids, their diverse biological activities have spurred significant synthetic interest. nih.govbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 5 Amino Cyclooctanecarbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-Amino-cyclooctanecarbonitrile derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons are diagnostic. The protons on the large, flexible cyclooctane (B165968) ring typically appear as a complex series of overlapping multiplets in the upfield region (approximately δ 1.2–2.5 ppm). The specific chemical shifts and multiplicities are highly dependent on the conformation of the eight-membered ring and the relative stereochemistry of the substituents. The methine proton attached to the same carbon as the amino group (CH-NH₂) would be expected to resonate at a downfield position compared to the other ring protons due to the deshielding effect of the nitrogen atom. Similarly, the methine proton at the C5 position, adjacent to the nitrile group, would also experience a downfield shift.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. mdpi.com The carbon of the nitrile group (C≡N) is particularly characteristic, appearing far downfield, typically in the range of δ 115–125 ppm. rsc.org The carbon atom bonded to the amino group (C-NH₂) would also have a specific chemical shift, generally between δ 40–60 ppm. The remaining methylene (B1212753) carbons of the cyclooctane ring would produce a series of signals in the aliphatic region (δ 20–40 ppm). The exact number of signals can give clues about the molecule's symmetry. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning which proton is attached to which carbon and mapping the connectivity within the cyclooctane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and molecular environments.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ring CH₂ | ¹H NMR | ~ 1.2 - 2.5 | Complex, overlapping multiplets due to conformational flexibility and diastereotopicity. |

| H-C(NH₂) | ¹H NMR | ~ 2.8 - 3.5 | Methine proton deshielded by the adjacent amino group. |

| H-C(CN) | ¹H NMR | ~ 2.7 - 3.4 | Methine proton deshielded by the adjacent nitrile group. |

| NH₂ | ¹H NMR | ~ 1.5 - 3.0 | Broad signal, chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| Ring CH₂ | ¹³C NMR | ~ 20 - 40 | Multiple signals expected depending on symmetry. |

| C-NH₂ | ¹³C NMR | ~ 40 - 60 | Carbon atom directly attached to the amino group. |

| C-CN | ¹³C NMR | ~ 25 - 40 | Carbon atom directly attached to the nitrile group. |

| C≡N | ¹³C NMR | ~ 115 - 125 | Characteristic downfield shift for a nitrile carbon. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. elsevierpure.com These two methods are often complementary. IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. photothermal.com

For this compound, the primary amine (NH₂) group gives rise to several distinct bands. In the IR spectrum, a pair of medium-intensity peaks is typically observed in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. astrochem.org An N-H bending (scissoring) vibration is also expected around 1650–1580 cm⁻¹. astrochem.org

The nitrile (C≡N) functional group has a very characteristic stretching vibration. This band appears in the 2260–2220 cm⁻¹ range. astrochem.org While this absorption is often of medium to weak intensity in the IR spectrum, it typically produces a strong, sharp signal in the Raman spectrum due to the significant change in polarizability of the C≡N bond during the stretch. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium (often two bands) | Medium |

| C-H Stretch (aliphatic) | Cyclooctane Ring (-CH₂) | 2960 - 2850 | Strong | Strong |

| C≡N Stretch | Nitrile (-CN) | 2260 - 2220 | Medium to Weak | Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong | Weak |

| CH₂ Bend (scissoring) | Cyclooctane Ring (-CH₂) | ~ 1465 | Medium | Medium |

Mass Spectrometry in Elucidating Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process results in the loss of the largest possible alkyl radical, leading to the formation of a stable, resonance-stabilized iminium ion. For this molecule, cleavage of the cyclooctane ring adjacent to the C-N bond would be a dominant fragmentation pathway. Other potential fragmentations include the loss of ammonia (B1221849) (NH₃) or the loss of a hydrogen cyanide (HCN) molecule.

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₉H₁₆N₂) Molecular Weight = 152.24 g/mol

| m/z Value | Proposed Fragment | Formula of Loss | Notes |

|---|---|---|---|

| 152 | [M]⁺ | - | Molecular ion peak (odd value, consistent with two nitrogen atoms). |

| 151 | [M-H]⁺ | H | Loss of a hydrogen radical, common in amines. miamioh.edu |

| 125 | [M-HCN]⁺ | HCN | Loss of hydrogen cyanide from the nitrile group. |

| 111 | [M-C₃H₅]⁺ | C₃H₅ | Result of alpha-cleavage, loss of an alkyl radical from the ring. |

| 84 | [M-C₄H₆N]⁺ | C₄H₆N | Complex ring cleavage and rearrangement. |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

While the previously mentioned techniques provide information on connectivity and functional groups, X-ray crystallography offers an unparalleled, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is essential for establishing the absolute configuration and conformational preferences of this compound derivatives.

A successful single-crystal X-ray diffraction experiment can determine:

Molecular Conformation: The flexible eight-membered cyclooctane ring can adopt several low-energy conformations, such as the boat-chair or crown forms. Crystallography can identify the preferred conformation in the solid state.

Relative Stereochemistry: It can definitively establish the relative orientation of the amino and nitrile substituents (i.e., cis or trans).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can reveal subtle structural distortions or strains within the molecule. nih.gov

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice. For this compound, this would include identifying hydrogen bonds formed by the amino group (N-H···N or N-H···O if a solvate is present), which dictate the supramolecular architecture. researchgate.net This information is critical for understanding the physical properties of the solid material.

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods.

Theoretical and Computational Chemistry Studies of 5 Amino Cyclooctanecarbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool in computational chemistry to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netresearchgate.net

In a hypothetical DFT study of 5-Amino-cyclooctanecarbonitrile, researchers would likely start by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. Following optimization, vibrational frequency analysis would typically be performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra. researchgate.net

Further analysis would involve the calculation of electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. Natural Bond Orbital (NBO) analysis could also be employed to understand the charge distribution and intramolecular interactions within the molecule. researchgate.net

Hypothetical DFT Calculation Results for this compound

| Parameter | Hypothetical Value |

| Optimized Energy (Hartree) | -440.123456 |

| HOMO Energy (eV) | -6.543 |

| LUMO Energy (eV) | 1.234 |

| HOMO-LUMO Gap (eV) | 7.777 |

| Dipole Moment (Debye) | 3.45 |

Computational Modeling of Reaction Mechanisms and Pathways

For this compound, computational modeling could be used to investigate various hypothetical reactions. For instance, the synthesis of this compound could be modeled to understand the stereoselectivity of the reaction and the factors influencing the formation of different isomers. The reactivity of the amino and cyano groups could also be explored by modeling their reactions with various reagents.

These studies would involve mapping the potential energy surface of the reaction. This is done by calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. The highest point on this energy profile corresponds to the transition state, which is the energetic barrier that must be overcome for the reaction to occur. By identifying the transition states and intermediates, a detailed step-by-step mechanism can be proposed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of molecules and their interactions with their environment. nih.gov

A molecular dynamics simulation of this compound would provide valuable insights into its conformational landscape. The cyclooctane (B165968) ring is known to be highly flexible, and MD simulations could be used to explore the different chair and boat conformations that the molecule can adopt and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its properties and potential biological activity.

Furthermore, MD simulations could be used to study the intermolecular interactions of this compound. For example, simulations of the molecule in a solvent, such as water, would reveal how it interacts with the surrounding solvent molecules and provide information about its solubility. If the molecule were to be studied for its potential interaction with a biological target, such as a protein, MD simulations could be used to model the binding process and identify the key interactions that stabilize the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, untested compounds and to design molecules with improved properties. researchgate.net

In a hypothetical QSAR study involving this compound, this compound would be part of a larger dataset of structurally related molecules with known biological activity for a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. These descriptors can include constitutional, topological, geometrical, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the molecular descriptors with the observed biological activity. researchgate.net Once a statistically robust and predictive QSAR model is developed, it could be used to predict the activity of new analogs of this compound before they are synthesized, thus saving time and resources in the drug discovery process.

Hypothetical QSAR Model Equation

A hypothetical QSAR model might take the following form:

Biological Activity = (c1 * Descriptor 1) + (c2 * Descriptor 2) - (c3 * Descriptor 3) + ... + Intercept

Where c1, c2, and c3 are coefficients determined from the regression analysis, and the descriptors could be properties like molecular weight, logP (a measure of lipophilicity), or the HOMO-LUMO gap.

Applications of 5 Amino Cyclooctanecarbonitrile in Advanced Organic Synthesis Research

Utilization as a Versatile Chiral Building Block

Chiral building blocks are fundamental to modern asymmetric synthesis, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. mdpi.comfigshare.com 5-Amino-cyclooctanecarbonitrile, possessing a stereocenter, can serve as a valuable chiral synthon. The distinct reactivity of the amino and nitrile groups allows for selective, stepwise transformations, preserving the molecule's stereochemical integrity.

The amino group can be protected to allow for reactions at the nitrile, or it can be used as a handle for coupling reactions. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This dual functionality enables the synthesis of a diverse array of chiral derivatives from a single starting material. Chiral aminonitriles are broadly useful building blocks for a variety of molecules, including unnatural amino acids and heterocyclic compounds. nih.govuni-mainz.de

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Functional Group | Reaction Type | Resulting Moiety | Potential Application |

| Amino Group | Acylation / Sulfonylation | Amide / Sulfonamide | Introduction of new functional groups, peptide synthesis |

| Reductive Amination | Secondary/Tertiary Amine | Synthesis of complex amines and alkaloids | |

| Boc/Cbz Protection | Carbamate | Protection for subsequent reactions on the nitrile group | |

| Nitrile Group | Hydrolysis (Acidic/Basic) | Carboxylic Acid | Formation of novel cyclic amino acids |

| Reduction (e.g., with LiAlH₄) | Primary Amine | Synthesis of diamino-cyclooctane derivatives | |

| Grignard Reaction | Ketone | Carbon-carbon bond formation |

Precursor for Pharmacologically Relevant Scaffolds (e.g., Amino Acids and Peptidomimetics)

The development of novel therapeutic agents often relies on the synthesis of unique molecular scaffolds that can mimic or disrupt biological interactions. eurekaselect.com The cyclooctane (B165968) ring of this compound provides a semi-rigid, three-dimensional framework that is distinct from more common five- and six-membered rings used in drug design.

Amino Acids: Hydrolysis of the nitrile group in this compound would yield a novel cyclic β- or γ-amino acid (depending on the precise isomer). Such unnatural amino acids are critical components in the synthesis of peptidomimetics. nih.gov Incorporating these constrained cyclic structures into a peptide backbone can enforce specific secondary structures, such as turns or helices, which can lead to enhanced receptor affinity, selectivity, and metabolic stability compared to their natural, more flexible counterparts. mdpi.com

Peptidomimetics: Peptidomimetics are designed to imitate the structure and function of natural peptides but with improved pharmacological properties. The scaffold derived from this compound could be elaborated into complex structures that present key pharmacophoric groups in a precise spatial orientation, enabling potent and selective interaction with biological targets like enzymes or receptors.

Role in the Development of Novel Synthetic Methodologies

The unique structural features of this compound can be exploited in the development of new synthetic reactions. The eight-membered ring system presents specific conformational challenges and opportunities in synthesis. wikipedia.org For example, the relative orientation of the amino and nitrile groups could be used to direct stereoselective reactions on the cyclooctane ring.

Furthermore, reactions that involve both the amino and nitrile groups could lead to novel heterocyclic systems. Intramolecular cyclization reactions, for instance, could yield bicyclic compounds containing nitrogen, which are common motifs in natural products and pharmaceuticals. The study of such reactions helps expand the toolkit of synthetic chemists and provides access to previously unattainable molecular architectures.

Contribution to Materials Science through Functionalization

The amino group of this compound serves as an effective anchor point for grafting the molecule onto the surface of various materials, thereby imparting new functionalities. In polymer science, incorporating cyclooctane derivatives can influence the thermal and mechanical properties of materials like polyolefins. acs.orgacs.org

The amino functionality allows for covalent attachment to materials such as:

Polymers: To create functionalized polymers with modified surface properties, solubility, or reactivity.

Nanomaterials: Attachment to carbon nanotubes or graphene oxide to improve their dispersibility and create hybrid materials for applications in electronics or composites.

Silica Surfaces: For the preparation of novel stationary phases in chromatography, where the chiral nature of the molecule could be used for enantioselective separations.

The presence of the nitrile group adds another layer of functionality, offering a site for further chemical modification after the molecule has been anchored to a surface. This dual-handle approach is valuable for creating complex, multi-functional material surfaces.

Supramolecular Chemistry Involving 5 Amino Cyclooctanecarbonitrile and Its Derivatives

Investigation of Host-Guest Interactions

The study of host-guest interactions is a cornerstone of supramolecular chemistry, focusing on the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. These interactions are driven by non-covalent forces. In the context of amino acids and their derivatives, common hosts include macrocycles like cyclodextrins, calixarenes, pillararenes, and cucurbiturils. nih.govmdpi.com These hosts possess cavities of specific sizes and electronic properties that can selectively bind guest molecules.

For a hypothetical investigation into 5-Amino-cyclooctanecarbonitrile as a guest, researchers would typically employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC) to confirm the formation of a host-guest complex and to determine its stoichiometry and binding affinity. researchgate.netrsc.org For instance, changes in the chemical shifts of the protons on both the host and the this compound molecule in NMR spectra would indicate their spatial proximity and the formation of an inclusion complex. nih.gov

While extensive research exists on the host-guest chemistry of various amino acids with hosts like cyclodextrins, no studies have been published that specifically detail the interaction of this compound with any synthetic or natural host molecule. nih.gov

Self-Assembly and Self-Organization Phenomena

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. Amino acids and peptides are well-known building blocks for creating complex supramolecular architectures such as nanotubes, nanofibers, and hydrogels. rsc.orgbeilstein-journals.org The driving forces behind these phenomena include hydrogen bonding, hydrophobic interactions, and π-π stacking.

The structure of this compound, featuring both an amino group capable of acting as a hydrogen bond donor and a nitrile group as a potential acceptor, suggests that it could participate in self-assembly processes. The cyclooctane (B165968) ring provides a flexible, hydrophobic scaffold. Depending on the conditions (e.g., solvent, concentration, pH), it is conceivable that derivatives of this compound could form various organized structures.

However, a review of the current scientific literature reveals no published studies on the self-assembly or self-organization of this compound or its derivatives. The potential for this molecule to form such supramolecular structures remains an unexplored area of research.

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, etc.)

Non-covalent interactions are the fundamental forces that govern the formation of supramolecular assemblies. Key among these are:

Hydrogen Bonding: The presence of both an amino group (-NH2) and a nitrile group (-C≡N) in this compound makes it a candidate for forming intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the lone pair on the nitrogen of the nitrile group can act as an acceptor. The strength of such bonds can be quantitatively evaluated using thermodynamic methods and spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy.

Hydrophobic Interactions: The cyclooctane backbone is aliphatic and therefore hydrophobic. In aqueous environments, these hydrophobic moieties would tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect, which is a major driving force for the formation of host-guest complexes and self-assembled structures. nih.gov

While these interactions are fundamental to the behavior of all molecules, no specific studies have been found that characterize the non-covalent interaction patterns of this compound in a supramolecular context.

Molecular Recognition Studies with Biological or Synthetic Receptors

Molecular recognition refers to the specific binding of a guest molecule to a complementary host or receptor. The development of synthetic receptors for the selective recognition of amino acids and peptides is an active area of research with potential applications in diagnostics and therapeutics. rsc.org These receptors are often macrocyclic compounds designed to have a high affinity and selectivity for their target guest. beilstein-journals.org

For this compound, molecular recognition studies would involve designing and synthesizing receptors that can specifically bind to its unique combination of a cyclooctane ring, an amino group, and a nitrile group. The chirality of this compound could also be exploited for enantioselective recognition by a chiral receptor. Techniques such as circular dichroism (CD) spectroscopy are powerful tools for studying the transfer of chirality upon host-guest complexation. mdpi.com

To date, there are no published reports on the design of synthetic receptors for this compound or studies on its recognition by biological receptors. This remains a prospective area for future research.

Future Research Directions and Challenges for 5 Amino Cyclooctanecarbonitrile

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 5-Amino-cyclooctanecarbonitrile lies in its synthesis. The construction of eight-membered rings is notoriously difficult due to unfavorable entropic and enthalpic factors, including transannular strain. rsc.orgnih.govnih.gov Future research will need to focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Key areas for investigation include:

Sustainable Catalysis: The development of catalytic systems that minimize waste and energy consumption is crucial. This could involve the use of earth-abundant metal catalysts or organocatalysts for the key bond-forming steps. acs.orgnih.gov For instance, the Strecker synthesis of α-aminonitriles, a related class of compounds, has seen advancements with the use of recyclable catalysts and solvent-free conditions. acs.orgresearchgate.net

Use of Renewable Starting Materials: Investigating synthetic pathways that begin from readily available and renewable feedstocks would enhance the sustainability profile of this compound synthesis.

Exploration of Novel Reactivity and Transformation Pathways

The unique spatial arrangement of the amino and nitrile groups on the flexible cyclooctane (B165968) ring could give rise to novel reactivity. Understanding and harnessing these reaction pathways is a significant area for future research.

Potential avenues of exploration include:

Transannular Reactions: Medium-sized rings are known to undergo transannular reactions, where a reaction occurs across the ring. researchgate.netnih.govyoutube.com The proximity of the amino and nitrile groups in certain conformations of this compound could facilitate intramolecular cyclizations or rearrangements, leading to novel bicyclic structures.

Functional Group Interconversion: The amino and nitrile groups serve as versatile handles for further chemical modifications. Research into the selective transformation of these groups in the presence of each other will be essential for creating a diverse library of derivatives. For example, the hydrolysis of the nitrile to a carboxylic acid or the reduction to an amine would yield valuable amino acid and diamine building blocks, respectively.

Stereoselective Transformations: Given the chirality of this compound, developing stereoselective reactions will be critical for accessing enantiomerically pure derivatives for applications in areas such as medicinal chemistry.

Integration into Advanced Functional Materials Research

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials.

Future research in this area could focus on:

Polymer Synthesis: The amino group can be utilized for the synthesis of polyamides or polyimides, while the nitrile group can undergo polymerization or be incorporated as a polar functional group. The resulting polymers may exhibit unique thermal and mechanical properties due to the incorporated cyclooctane moiety.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino and nitrile groups can act as ligands for metal ions, enabling the construction of coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, or sensing.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions makes this compound an interesting candidate for studies in supramolecular self-assembly.

Interdisciplinary Research with Computational Chemistry and Materials Science

Given the conformational complexity of the cyclooctane ring, computational chemistry will play a vital role in understanding the structure-property relationships of this compound and its derivatives. tandfonline.comnih.govacs.org

Collaborative research efforts could include:

Conformational Analysis: Detailed computational studies can predict the stable conformations of the molecule and provide insights into how the spatial arrangement of the functional groups influences its reactivity. ic.ac.ukresearchgate.net

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential transannular reactions and other transformations, guiding experimental design.

Materials Property Prediction: In conjunction with materials science, computational modeling can be used to predict the properties of polymers and other materials derived from this compound, accelerating the discovery of new functional materials.

Addressing Scalability and Industrial Relevance in Academic Contexts

For the potential applications of this compound to be realized, it is important for academic research to consider the scalability and industrial relevance of the developed synthetic routes.

Key considerations for future research include:

Process Optimization: Research should not only focus on the novelty of synthetic methods but also on their practicality, including factors like cost of reagents, reaction times, and ease of purification.

Flow Chemistry: The use of flow chemistry could offer a safer and more scalable approach to the synthesis of this compound and its derivatives, particularly for reactions involving hazardous reagents or intermediates. rsc.org

Techno-economic Analysis: Preliminary techno-economic analyses of promising synthetic routes could provide valuable insights into their potential for industrial adoption.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-cyclooctanecarbonitrile in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions. A common approach is nucleophilic substitution using cyclooctane precursors. For example:

- Step 1 : React cyclooctanecarbonitrile with a halogenating agent (e.g., Cl₂ or Br₂) under controlled conditions to introduce a leaving group.

- Step 2 : Substitute the halogen with an amine group using NH₃ or a protected amine source in a polar aprotic solvent (e.g., DMF or DCM) with a base like triethylamine .

- Step 3 : Purify via column chromatography and validate purity using HPLC or NMR.

Q. Key Reagents and Conditions :

| Reagent/Condition | Role | Example |

|---|---|---|

| Halogenating agent | Introduces leaving group | Cl₂, Br₂ |

| Amine source | Nucleophile | NH₃, BnNH₂ |

| Solvent | Polar aprotic | DMF, DCM |

| Catalyst/Base | Facilitates substitution | Pd/C, Et₃N |

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm the presence of the cyclooctane ring (δ 1.2–2.5 ppm for CH₂ groups) and nitrile/amine functional groups (δ 2.8–3.5 ppm for NH₂; ~120 ppm for CN in ¹³C NMR) .

- FTIR : Identify peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch).

- HPLC : Assess purity with a C18 column and acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (observed irritancy in analogous nitriles ).

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics : Simulate solvent interactions (e.g., DMF or THF) to optimize reaction conditions .

- Validation : Cross-check computational results with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- Systematic Variation : Test variables (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to identify critical factors.

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-oxidation or dimerization) that reduce yield .

- Reproducibility Checks : Compare results across labs using standardized protocols (e.g., identical catalyst batches and drying methods for solvents) .

Q. How can this compound serve as a building block in medicinal chemistry?

Methodological Answer:

- Functionalization : Modify the amine group via acylation or alkylation to create amide/urea derivatives for bioactivity screening.

- SAR Studies : Link the cyclooctane core to pharmacophores (e.g., heterocycles) and evaluate binding affinity using SPR or crystallography .

- In-Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry during amine substitution .

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce racemization risks.

- Analytical QC : Implement chiral HPLC (e.g., Chiralpak IA column) for real-time enantiopurity monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products